molecular formula C11H17ClN2O3 B13323746 tert-Butyl 5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl 5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13323746
M. Wt: 260.72 g/mol
InChI Key: NBQPLQYWJADRQW-UHFFFAOYSA-N
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Description

Tert-Butyl 5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: , also known by its IUPAC name tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate , is a chemical compound with the molecular formula C₁₁H₁₇NO₃. It belongs to the class of bicyclic compounds and contains a diazabicyclo[2.2.1]heptane ring system. The tert-butyl group (t-Bu) is attached to the nitrogen atom, and a chlorocarbonyl group is present at the 5-position of the ring .

Preparation Methods

Synthetic Routes:: The synthesis of tert-butyl 5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves several steps. One common approach is the reaction of tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate with phosgene (COCl₂) to introduce the chlorocarbonyl group. The reaction proceeds under mild conditions and yields the desired product .

Industrial Production:: While there isn’t extensive information on large-scale industrial production, the compound can be synthesized in the laboratory using standard techniques.

Chemical Reactions Analysis

Reactivity:: Tert-butyl 5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions:

    Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and tert-butyl alcohol.

    Substitution Reactions: The chlorocarbonyl group is susceptible to nucleophilic substitution reactions.

    Amidation: Reaction with amines can lead to amide formation.

Common Reagents and Conditions::

    Phosgene (COCl₂): Used for chlorocarbonylation.

    Acid or Base Hydrolysis: To cleave the ester bond.

    Amines: For amidation reactions.

Major Products:: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate finds applications in:

    Medicinal Chemistry: As a building block for designing bioactive molecules.

    Catalysis: In asymmetric catalysis due to its chiral center.

    Drug Development: As a potential drug scaffold.

Mechanism of Action

The exact mechanism of action is context-dependent and may vary based on the specific application. Further research is needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

While there are no direct analogs, similar compounds include:

Remember that this compound’s unique structure contributes to its diverse applications in research and industry

Properties

Molecular Formula

C11H17ClN2O3

Molecular Weight

260.72 g/mol

IUPAC Name

tert-butyl 5-carbonochloridoyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H17ClN2O3/c1-11(2,3)17-10(16)14-6-7-4-8(14)5-13(7)9(12)15/h7-8H,4-6H2,1-3H3

InChI Key

NBQPLQYWJADRQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2C(=O)Cl

Origin of Product

United States

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